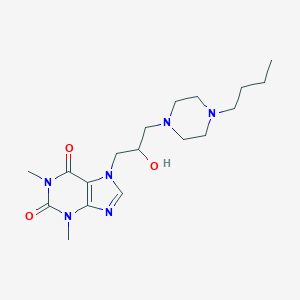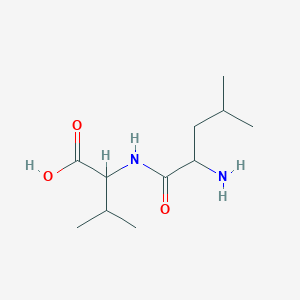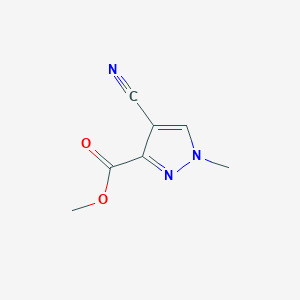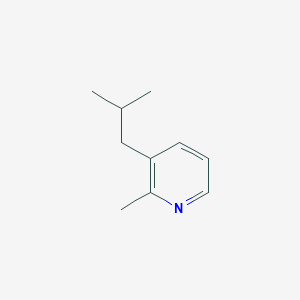
3-Isobutyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-2-methylpyridine, also known as IBMP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor and is commonly used in research studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood. However, it is known to interact with certain receptors in the brain, including the nicotinic acetylcholine receptor. 3-Isobutyl-2-methylpyridine has been shown to affect the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
3-Isobutyl-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the release of certain neurotransmitters, as mentioned above. It has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs. Additionally, 3-Isobutyl-2-methylpyridine has been shown to have an effect on the immune system, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isobutyl-2-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It also has a strong odor, which makes it easy to detect in experiments. However, there are also limitations to its use. 3-Isobutyl-2-methylpyridine has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, its strong odor may be a disadvantage in certain experiments.
Direcciones Futuras
There are several future directions for research related to 3-Isobutyl-2-methylpyridine. One area of interest is its potential role in drug discovery and development. 3-Isobutyl-2-methylpyridine has been shown to interact with certain receptors in the brain, which may make it a promising target for the development of new drugs. Additionally, 3-Isobutyl-2-methylpyridine may have potential applications in the treatment of certain neurological disorders. Further research is needed to fully understand the potential of 3-Isobutyl-2-methylpyridine in these areas.
Conclusion:
In conclusion, 3-Isobutyl-2-methylpyridine is a chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying olfaction, taste perception, and drug discovery. While the mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood, it has been shown to have a variety of biochemical and physiological effects. There are also several future directions for research related to 3-Isobutyl-2-methylpyridine, including its potential role in drug discovery and development.
Métodos De Síntesis
The synthesis of 3-Isobutyl-2-methylpyridine involves the reaction of 2-methyl-5-nitropyridine with isobutylmagnesium bromide in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to produce high yields of 3-Isobutyl-2-methylpyridine.
Aplicaciones Científicas De Investigación
3-Isobutyl-2-methylpyridine has been widely used in scientific research due to its unique properties. It is commonly used as a flavoring agent in the food industry, but its role in research is much more significant. 3-Isobutyl-2-methylpyridine has been used in studies related to olfaction and taste perception. It is also used in studies related to drug discovery and development, as it has been shown to interact with certain receptors in the brain.
Propiedades
Número CAS |
110824-06-1 |
|---|---|
Nombre del producto |
3-Isobutyl-2-methylpyridine |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3 |
Clave InChI |
OENODJPDTAXGNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)CC(C)C |
SMILES canónico |
CC1=C(C=CC=N1)CC(C)C |
Sinónimos |
Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



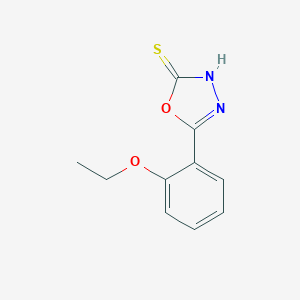
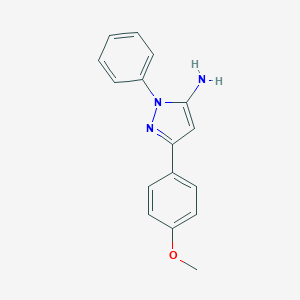
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
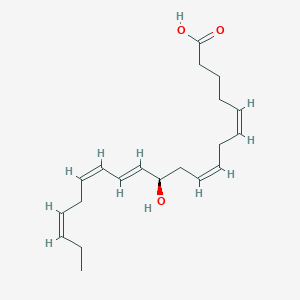
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
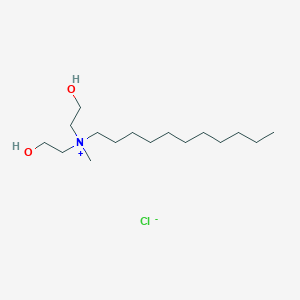
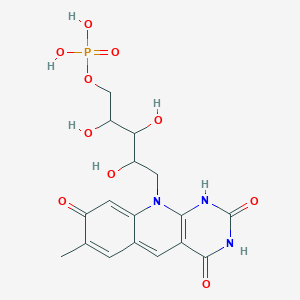
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)

